Terephthalimidamide tetrahydrochloride

Description

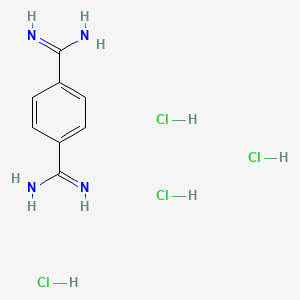

Terephthalimidamide tetrahydrochloride (C₈H₁₂Cl₄N₄O₂) is a tetrahydrochloride salt derivative of terephthalimidamide, characterized by a rigid aromatic backbone with amidine functional groups. The amidine groups in terephthalimidamide likely contribute to its chelation properties, analogous to trientine’s role in metal ion sequestration for Wilson’s disease treatment .

Properties

Molecular Formula |

C8H14Cl4N4 |

|---|---|

Molecular Weight |

308.0 g/mol |

IUPAC Name |

benzene-1,4-dicarboximidamide;tetrahydrochloride |

InChI |

InChI=1S/C8H10N4.4ClH/c9-7(10)5-1-2-6(4-3-5)8(11)12;;;;/h1-4H,(H3,9,10)(H3,11,12);4*1H |

InChI Key |

WTWGVJSGLODEIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(=N)N.Cl.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of Terephthaloyl Chloride

Terephthaloyl chloride is a crucial intermediate prepared from terephthalic acid by reaction with phosphorus pentachloride (PCl5), followed by purification through recrystallization from petroleum ether. This intermediate is highly reactive and facilitates subsequent amidation reactions with primary amines.

Amidation Reaction

The core synthetic step is the condensation of terephthaloyl chloride with primary amines. This reaction typically proceeds in anhydrous organic solvents such as benzene or dimethylformamide (DMF), often under inert atmosphere to prevent hydrolysis or side reactions.

- The amine is added to a solution of terephthaloyl chloride at controlled temperatures.

- Reaction times vary but generally range from several hours to overnight.

- The reaction yields N-monosubstituted or N,N’-disubstituted terephthalamides depending on stoichiometry and amine type.

Formation of this compound

Following amidation, the free base amide is converted into its tetrahydrochloride salt by treatment with hydrochloric acid, often in an organic solvent or aqueous media under controlled temperature. This step stabilizes the compound and enhances its handling and solubility properties.

Detailed Preparation Methods and Reaction Conditions

Method A: Direct Amidation of Terephthaloyl Chloride with Primary Amines

| Parameter | Description |

|---|---|

| Starting materials | Terephthaloyl chloride (0.02 mol), primary amine (0.08 mol) |

| Solvent | Anhydrous benzene (30-50 mL) |

| Temperature | Room temperature to reflux |

| Reaction time | Several hours (typically 4-16 h) |

| Atmosphere | Inert (nitrogen or argon) |

| Work-up | Filtration, washing, recrystallization |

| Yield | Good yields reported (typically >70%) |

This method was exemplified in the synthesis of various N-monosubstituted terephthaldiamides such as N,N’-diphenylterephthalamide.

Method B: Copper-Catalyzed Amidation in Dimethylformamide (DMF)

| Parameter | Description |

|---|---|

| Catalyst | Copper(I) oxide (Cu2O), Copper(I) bromide (CuBr) |

| Base | Caesium carbonate (Cs2CO3), Potassium carbonate (K2CO3) |

| Ligand | N,N’-dimethylethylenediamine (DMEDA) |

| Solvent | N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) |

| Temperature | 80–140 °C |

| Reaction time | 8–24 hours |

| Atmosphere | Nitrogen or inert gas |

| Work-up | Filtration, extraction with ethyl acetate, drying over Na2SO4, column chromatography |

| Yield | Moderate to high (67–85%) |

This catalytic method enables amidation of amidine hydrochlorides with o-haloanilines or substituted amines, producing the desired products including this compound derivatives with good efficiency.

Comparative Data Table of Preparation Methods

Analytical Characterization and Quality Control

The synthesized this compound and related terephthaldiamides are typically characterized by:

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Infrared (IR) Spectroscopy: Identifies amide functional groups and aromatic ring vibrations.

- Ultraviolet (UV) Spectroscopy: Assesses electronic transitions characteristic of aromatic amides.

- Melting Point Determination: Indicates purity and polymorphism.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural elucidation and confirmation.

These analyses confirm the expected molecular structure and ensure the absence of significant impurities or side products.

Chemical Reactions Analysis

Types of Reactions

Terephthalimidamide tetrahydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form terephthalic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperature conditions.

Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts or under reflux conditions.

Major Products Formed

Oxidation: Terephthalic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted terephthalimidamide derivatives.

Scientific Research Applications

Terephthalimidamide tetrahydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of terephthalimidamide tetrahydrochloride involves its ability to form ionic complexes with biological molecules. This interaction can affect the structure and function of nucleic acids, proteins, and lipids, leading to various biological effects. The compound’s ability to bind to the minor groove of the DNA double helix without intercalating DNA makes it a valuable tool in studying DNA interactions and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural, pharmacological, and industrial differences between terephthalimidamide tetrahydrochloride and related tetrahydrochloride salts:

Critical Analysis

Structural Divergence: Aromatic vs. Aliphatic Backbones: Terephthalimidamide’s aromatic core contrasts with aliphatic polyamines like trientine and spermine. This difference impacts applications: aromatic compounds (e.g., diaminobenzidine) are preferred in staining and sensing , while aliphatic polyamines excel in metal chelation and cellular regulation . Functional Groups: Amidines in terephthalimidamide may offer stronger metal-binding vs.

Pharmacological Profiles :

- Bioavailability : Trientine tetrahydrochloride’s superior bioavailability over its dihydrochloride form underscores the importance of salt selection in drug design . Similar optimization could apply to terephthalimidamide for industrial or therapeutic use.

- Mechanistic Insights : Spermine tetrahydrochloride and its derivatives modulate polyamine metabolism, linking cellular redox balance to disease pathways . Terephthalimidamide’s amidine groups may similarly influence enzyme activity or ion transport.

Industrial vs. Biomedical Applications: Carbon Dot Synthesis: Benzenetetramine tetrahydrochloride’s role in CD-tetra production highlights the utility of tetraamines in nanotechnology . Terephthalimidamide’s rigid structure could enable tailored optical or conductive materials. Regulatory Status: While trientine tetrahydrochloride is clinically approved , spermine derivatives remain investigational, emphasizing the regulatory challenges of translating preclinical findings .

Q & A

Q. How should researchers ethically report negative or inconclusive results in studies involving this compound?

- Methodological Answer : Negative data must be contextualized within experimental limitations (e.g., detection thresholds). advises dedicating a section in manuscripts to discuss methodological constraints and propose alternative approaches. Preprint platforms like bioRxiv can disseminate findings without publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.